molecular formula C8H19NSi2 B13592310 Bis(trimethylsilyl)acetonitrile

Bis(trimethylsilyl)acetonitrile

Cat. No.: B13592310
M. Wt: 185.41 g/mol
InChI Key: KOPOPBCJVOTRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(trimethylsilyl)acetonitrile is an organosilicon compound with the molecular formula C8H19NSi2. It is characterized by the presence of two trimethylsilyl groups attached to a central acetonitrile moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .

Preparation Methods

2,2-bis(trimethylsilyl)acetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2-bis(trimethylsilyl)acetonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-bis(trimethylsilyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-bis(trimethylsilyl)acetonitrile involves the transfer of its trimethylsilyl groups to other molecules. This silylation process can protect reactive functional groups during chemical synthesis, making it easier to manipulate complex molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

2,2-bis(trimethylsilyl)acetonitrile is unique due to the presence of two trimethylsilyl groups, which provide steric hindrance and enhance its stability. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the unique features of 2,2-bis(trimethylsilyl)acetonitrile .

Properties

Molecular Formula

C8H19NSi2

Molecular Weight

185.41 g/mol

IUPAC Name

2,2-bis(trimethylsilyl)acetonitrile

InChI

InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3

InChI Key

KOPOPBCJVOTRMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C#N)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.